2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one

Purine Nucleoside Phosphorylase PNP Inhibition Thio Isostere

Researchers requiring a defined, non-cytotoxic PNP ligand face limited options. This compound is a non-substrate inhibitor of human PNP (IC50 = 1550 nM), distinct from potent, cytotoxic alternatives. - Ideal negative control for HTS campaigns; its defined IC50 enables accurate assay normalization without substrate depletion. - Non-cytotoxic in MOLT-4 cells up to 100 µM, suitable for long-term co-culture experiments. - Serves as a scaffold for medicinal chemistry optimization; [4,5-d] regioisomer IC50 differs from [5,4-d] (1330 nM), enabling QC validation.

Molecular Formula C5H5N5OS
Molecular Weight 183.19 g/mol
CAS No. 22288-77-3
Cat. No. B018837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one
CAS22288-77-3
Synonyms2,5-Diamino-thiazolo[4,5-d]pyrimidin-7(4H)-one; 
Molecular FormulaC5H5N5OS
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC12=C(NC(=NC1=O)N)N=C(S2)N
InChIInChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h(H5,6,7,8,9,10,11)
InChIKeyQWAUZOMMNINGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one Overview


2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 22288-77-3) is a heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine class [1]. With a molecular formula of C5H5N5OS and a molecular weight of 183.19 g/mol , it is a thio isostere of 8-aminoguanine, designed to be a non-substrate inhibitor of human purine nucleoside phosphorylase (PNP) [2]. This compound serves as a key tool for investigating PNP-related pathways and as a scaffold for developing novel PNP inhibitors with distinct pharmacological profiles.

PNP Tool Compound
Non‑substrate inhibitor for purine nucleoside phosphorylase studies
T‑Cell Assay Compatible
Non‑cytotoxic profile supports extended T‑cell model experiments
Thio Isostere Scaffold
Distinct from 8‑aminoguanine; enables SAR optimization

Critical Substitution for 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one


The thiazolo[4,5-d]pyrimidine scaffold exhibits diverse biological activities depending on substitution patterns. However, simple interchange with other thiazolopyrimidines or even regioisomers is not feasible for PNP-related research. The 2,5-diamino substitution in 2,5-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one confers a unique profile: it acts as a weak, non-substrate inhibitor of PNP with minimal cytotoxicity, in stark contrast to the potent, substrate-based inhibition of 8-aminoguanine [1] or the high potency of 9-substituted guanines [2]. Even a slight change to the [5,4-d] regioisomer yields a different IC50 value (1330 nM vs 1550 nM), demonstrating that precise molecular architecture dictates functional outcome [3]. For researchers requiring a defined, non-cytotoxic PNP ligand with a clean profile, generic substitution is not an option.

Regioisomer shift alters affinity
[5,4‑d] regioisomer exhibits different PNP inhibition; replacement may disrupt assay consistency.
Substrate vs. non‑substrate mechanism
8‑Aminoguanine acts as a substrate inhibitor; substitution introduces metabolic turnover artifacts.
Cytotoxicity profile mismatch
Potent PNP inhibitors like PD 119,229 show T‑cell toxicity; non‑cytotoxic context may not replicate.

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one Evidence


PNP Inhibition vs. 8-Aminoguanine

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is a weak inhibitor of human PNP, with an IC50 of 1550 nM, compared to the potent inhibitors 8-aminoguanine (Ki = 31 nM) [1] and PD 119,229 (IC50 = 170 nM, Ki = 67 nM) [2]. This ~50-fold difference in potency positions the compound as a valuable tool for studies requiring minimal PNP perturbation or as a negative control.

PNP Inhibition
Reported
IC₅₀ 1,550 nM
~50‑fold less potent than 8‑aminoguanine
Supports low‑potency PNP study context
Cross‑study comparison; data to verify
Purine Nucleoside Phosphorylase PNP Inhibition Thio Isostere

Non-Substrate PNP Inhibition

Unlike 8-aminoguanine, which is both a potent inhibitor and a substrate of PNP, 2,5-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is a non-substrate inhibitor [1]. This structural modification prevents enzymatic turnover, eliminating confounding metabolic effects in cellular assays.

Non‑Substrate Status
Class‑level
Non‑substrate inhibitor
Qualitative difference from 8‑aminoguanine substrate
Enables cleaner kinetic assay design
Class‑level inference; confirm in specific model
PNP Substrate Thio Isostere Metabolic Stability

Non-Cytotoxic T-Cell Profile

In MOLT-4 T-cell lymphoblast cultures, 2,5-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one was non-cytotoxic at concentrations up to 100 µM [1]. In contrast, potent PNP inhibitors like PD 119,229 exhibit selective cytotoxicity to MOLT-4 cells in the presence of 2'-deoxyguanosine [2].

Cytotoxicity in MOLT‑4
Reported
Non‑cytotoxic ≤100 µM
vs PD 119,229: cytotoxic at comparable conditions
May support non‑cytotoxic T‑cell assay context
Cross‑study; verify in your cell model
Cytotoxicity T-Cell MOLT-4

[4,5-d] vs. [5,4-d] Regioisomer Comparison

A direct head-to-head comparison in the same study shows that the [4,5-d] isomer (target compound) has an IC50 of 1550 nM, while the [5,4-d] regioisomer has an IC50 of 1330 nM for human PNP [1]. This 1.17-fold difference, though modest, confirms that the fusion pattern of the thiazole ring modulates PNP binding affinity.

Regioisomer IC₅₀
Head‑to‑head
[4,5‑d] 1,550 nM vs [5,4‑d] 1,330 nM
1.17‑fold difference
Supports regioisomer‑specific SAR review
Head‑to‑head comparison; confirm identity
Regioisomer PNP Inhibition Structure-Activity Relationship

Solubility Profile

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is soluble in DMF and DMSO, as well as in sodium hydroxide solution [1]. This solubility profile facilitates easy preparation of stock solutions for biological assays, a practical consideration for procurement and laboratory workflow.

Solubility Profile
Context‑dependent
Soluble in DMF, DMSO, NaOH
May support assay‑ready solubilization workflow
Qualitative assessment; verify concentration
Solubility DMF DMSO

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one Applications


Negative Control for PNP Assays

Due to its weak PNP inhibition (IC50 = 1550 nM) and non-substrate character, this compound is ideal as a negative control or low-potency reference in high-throughput screening campaigns targeting PNP. Its defined IC50 allows for accurate normalization of assay windows without the confounding effects of substrate depletion [1][2].

Non-Cytotoxic T-Cell Tool

Researchers investigating PNP-dependent T-cell function can employ this compound as a non-cytotoxic modulator. Its lack of cytotoxicity in MOLT-4 cells (up to 100 µM) enables long-term co-culture experiments and differentiation from toxic PNP inhibitors like PD 119,229 [1][3].

SAR Scaffold for PNP Inhibitors

As a thio isostere of 8-aminoguanine with a distinct IC50 compared to its [5,4-d] regioisomer (1330 nM), this compound serves as a valuable starting point for medicinal chemistry optimization. Modifications at the 2- and 5-amino positions can be explored to enhance potency while retaining the non-substrate advantage [2][4].

Isomeric Purity Reference Standard

The quantifiable difference in PNP IC50 between the [4,5-d] (1550 nM) and [5,4-d] (1330 nM) isomers provides a functional assay for confirming regioisomeric identity and purity in synthetic batches. This is particularly useful for quality control in chemical procurement and synthesis validation [4].

Application
Selection Property
Validation Focus
PNP assay normalization
Low‑potency non‑substrate profile
Assay window normalization without substrate depletion
T‑cell function studies
Non‑cytotoxic PNP ligand
Cytotoxicity endpoint review in MOLT‑4 model
SAR scaffold development
Thio isostere core with modifiable amino positions
SAR and regioisomer comparison
Regioisomer identity control
Quantifiable PNP IC₅₀ shift
Functional purity assay via PNP inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.